molecular formula C7H2BrF4NO2 B15222243 3-Bromo-5-fluoro-4-nitrobenzotrifluoride

3-Bromo-5-fluoro-4-nitrobenzotrifluoride

Cat. No.: B15222243
M. Wt: 287.99 g/mol
InChI Key: ZVODHKVSJBWVLG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitrobenzotrifluoride is an important organic compound with the molecular formula C7H2BrF4NO2. It is a derivative of benzotrifluoride, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is widely used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-nitrobenzotrifluoride typically involves the introduction of bromine, fluorine, and nitro groups into an aromatic system. One common method is the halogenation and nitration of benzotrifluoride derivatives. For instance, the synthesis can be achieved by reacting 3-nitrobenzotrifluoride with bromine and fluorine under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound is often conducted using continuous-flow millireactor systems. This method emphasizes safety and efficiency, offering enhanced control and process efficiency compared to traditional batch methods . The continuous-flow process allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in solvents like DMF or DMSO.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Aminobenzotrifluoride: Formed by the reduction of the nitro group.

    Substituted Benzotrifluorides: Formed by nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-4-nitrobenzotrifluoride is unique due to the combination of bromine, fluorine, and nitro groups on the benzotrifluoride core. This combination imparts distinct reactivity and properties, making it a versatile intermediate in various chemical syntheses and industrial applications .

Properties

Molecular Formula

C7H2BrF4NO2

Molecular Weight

287.99 g/mol

IUPAC Name

1-bromo-3-fluoro-2-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H

InChI Key

ZVODHKVSJBWVLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(F)(F)F

Origin of Product

United States

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